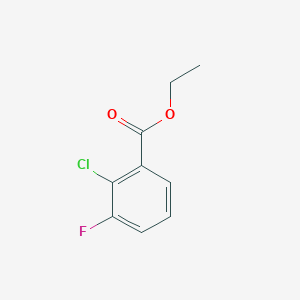

Ethyl 2-chloro-3-fluorobenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Halogenated benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylate ester group, with one or more hydrogen atoms on the ring replaced by halogens. google.com These compounds are significant in organic synthesis due to the influence of the halogen substituents on the reactivity of the aromatic ring and the ester functionality. google.com The nature of the halogen (fluorine, chlorine, bromine, iodine), its position on the ring, and the type of ester group all play a crucial role in determining the compound's physical and chemical properties.

The presence of halogens, which are deactivating groups, generally decreases the reactivity of the benzene ring towards electrophilic aromatic substitution. fiveable.me However, they direct incoming electrophiles to the ortho and para positions. fiveable.me In the case of Ethyl 2-chloro-3-fluorobenzoate, the presence of both chlorine and fluorine atoms further influences the electronic environment of the ring. The ester group is also a deactivating group and directs incoming electrophiles to the meta position. fiveable.me The interplay of these substituent effects can be complex and is a key consideration in synthetic planning. libretexts.orgpressbooks.pub

Significance as a Versatile Synthetic Intermediate and Building Block

This compound's utility as a synthetic intermediate stems from the reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol or aldehyde, or converted to an amide. libretexts.org The chloro and fluoro substituents on the aromatic ring can participate in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

This compound and related halogenated esters are valuable building blocks in the synthesis of a wide range of target molecules. For instance, they are used as intermediates in the production of insecticides and other agrochemicals. google.com In medicinal chemistry, the incorporation of fluorine atoms into a molecule can significantly alter its metabolic stability and biological activity, making fluorinated building blocks like this compound particularly valuable. beilstein-journals.org The strategic placement of the chloro and fluoro atoms allows for regioselective transformations, enabling the construction of complex molecular architectures.

Overview of Key Academic Research Domains and Challenges

The study of polysubstituted aromatic compounds like this compound is a significant area of academic research. scitechdaily.com A primary focus is the development of novel and efficient synthetic methodologies to access these compounds and to utilize them in the synthesis of complex targets. libretexts.orgpressbooks.pub Researchers are continually exploring new catalysts and reaction conditions to achieve greater control over regioselectivity and to improve reaction yields.

A major challenge in the synthesis of polysubstituted benzenes is controlling the position of incoming substituents. fiveable.meyoutube.com The directing effects of the existing groups on the ring must be carefully considered to obtain the desired isomer. libretexts.orgpressbooks.pub In molecules with multiple halogen substituents, such as this compound, achieving selective reaction at one halogen site over another can be difficult. Furthermore, the synthesis of these compounds can sometimes lead to the formation of byproducts that are challenging to separate from the desired product, necessitating sophisticated purification techniques. fiveable.me Overcoming these synthetic hurdles is a key objective for organic chemists working in this field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZFSXBQSUDZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Chloro 3 Fluorobenzoate

Esterification Strategies from 2-chloro-3-fluorobenzoic Acid Precursors

The most direct route to Ethyl 2-chloro-3-fluorobenzoate is the esterification of its corresponding carboxylic acid, 2-chloro-3-fluorobenzoic acid. This transformation can be achieved through several protocols, each with distinct advantages concerning reaction conditions, substrate scope, and efficiency.

Catalytic Esterification Protocols (e.g., acid-catalyzed, enzyme-catalyzed)

Acid-catalyzed esterification, widely known as Fischer esterification, represents a fundamental and cost-effective method. This equilibrium-controlled process typically involves reacting 2-chloro-3-fluorobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often through azeotropic distillation. Solid acid catalysts, like modified montmorillonite (B579905) K10 clay, also offer a greener alternative, simplifying catalyst recovery and reuse. youtube.com

Enzyme-catalyzed esterification has emerged as a powerful tool for synthesis under mild conditions, offering high selectivity and avoiding harsh reagents. Lipases are commonly employed for this purpose. In a typical setup, 2-chloro-3-fluorobenzoic acid and ethanol would be incubated with an immobilized lipase (B570770) in a suitable organic solvent. This biocatalytic approach is particularly advantageous for complex molecules sensitive to acidic conditions, minimizing side reactions and purification challenges. masterorganicchemistry.comlibretexts.org

| Protocol | Typical Catalyst | Key Advantages | Common Conditions |

|---|---|---|---|

| Fischer Esterification | H₂SO₄, HCl, p-TsOH | Low cost, simple procedure, scalable. | Excess ethanol (solvent), reflux temperature. |

| Heterogeneous Acid Catalysis | Modified Montmorillonite K10 | Reusable catalyst, environmentally benign. youtube.com | Solvent-free or high-boiling solvent, heat. youtube.com |

| Enzyme Catalysis | Immobilized Lipase (e.g., from Candida antarctica) | High selectivity, mild conditions, minimal byproducts. libretexts.org | Organic solvent, moderate temperature (e.g., 50°C). masterorganicchemistry.com |

Coupling Reagent-Mediated Esterification (e.g., DCC, HATU)

To circumvent the high temperatures or equilibrium limitations of Fischer esterification, coupling reagents are widely used to activate the carboxylic acid. The Steglich esterification is a classic example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). youtube.comwikipedia.org The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by ethanol. wikipedia.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct. wikipedia.org This method is known for its mild conditions and tolerance of sensitive functional groups. youtube.comwikipedia.org

More modern and highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have also been adapted for ester formation. Originally developed for peptide synthesis, HATU provides rapid and clean conversion under very mild conditions, often at room temperature. Its high reactivity makes it suitable for sterically hindered substrates where other methods may fail.

| Method | Reagents | Mechanism Highlight | Advantages |

|---|---|---|---|

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP (cat.) | Formation of a reactive O-acylisourea intermediate. wikipedia.org | Mild conditions, good yields, suppresses side reactions. youtube.com |

| HATU-Mediated Esterification | Carboxylic Acid, Alcohol, HATU, Base (e.g., DIPEA) | Formation of a highly activated acyl-uronium species. | High efficiency, fast reaction times, suitable for difficult substrates. |

Transesterification Processes

Transesterification is another viable strategy, particularly if a different ester of 2-chloro-3-fluorobenzoic acid (e.g., the methyl ester) is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol. The reaction can be catalyzed by either an acid or a base. vedantu.com To synthesize the ethyl ester, one would treat the methyl ester with a large excess of ethanol.

In base-catalyzed transesterification, a catalytic amount of a strong base like sodium ethoxide (NaOEt) is used. vedantu.com The ethoxide attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate that then expels a methoxide (B1231860) ion. vedantu.com In the acid-catalyzed variant, an acid like H₂SO₄ protonates the carbonyl oxygen, making the ester more electrophilic and susceptible to attack by ethanol. In both cases, using ethanol as the solvent helps to drive the equilibrium towards the formation of the desired ethyl ester, according to Le Châtelier's principle. vedantu.com

Direct Halogenation and Functionalization of Benzoate (B1203000) Esters

An alternative synthetic approach involves introducing one of the halogen atoms directly onto a suitably substituted benzoate ester ring through electrophilic aromatic substitution. The success of this strategy hinges on the directing effects of the substituents already present on the ring to achieve the desired regiochemistry.

Regioselective Chlorination Approaches on Fluorobenzoate Substrates

This pathway commences with ethyl 3-fluorobenzoate. The goal is to introduce a chlorine atom at the C-2 position. The regiochemical outcome of electrophilic aromatic substitution is governed by the combined electronic effects of the existing substituents. The fluorine atom at C-3 is an ortho-, para-director, meaning it activates the positions ortho (C-2, C-4) and para (C-6) to itself for electrophilic attack through a resonance-donating effect. wikipedia.orglibretexts.org Simultaneously, the ethyl carboxylate group at C-1 is a deactivating, meta-directing group due to its electron-withdrawing nature, directing incoming electrophiles to the C-3 and C-5 positions. libretexts.org

Crucially, the C-2 position is favored by the directing effect of the fluorine atom. Therefore, the electrophilic chlorination of ethyl 3-fluorobenzoate, likely using molecular chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is expected to yield the desired this compound with a degree of regioselectivity. masterorganicchemistry.com The Lewis acid serves to activate the chlorine, making it a more potent electrophile. masterorganicchemistry.com

Regioselective Fluorination Approaches on Chlorobenzoate Substrates

The desired C-3 position is a meta position relative to the ester group. While traditional fluorination using elemental fluorine is often too reactive and non-selective, modern electrophilic fluorinating agents provide a powerful solution. youtube.com Reagents such as Selectfluor® (F-TEDA-BF₄) are capable of delivering an electrophilic fluorine equivalent ("F⁺") under controlled conditions. researchgate.netref.ac.uk The reaction of ethyl 2-chlorobenzoate (B514982) with Selectfluor, potentially in the presence of a strong acid catalyst to enhance the electrophilicity, would be directed to the C-3 and C-5 positions by the ester group. This makes the formation of this compound a feasible outcome.

Orthogonal Halogenation Techniques and Control

The synthesis of polysubstituted aromatic rings like that in this compound requires precise control over the regioselectivity of halogenation reactions. Orthogonal halogenation, where one halogen is introduced selectively in the presence of another, is a key strategy. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of the incoming electrophile. libretexts.org

In the context of synthesizing 2-chloro-3-fluorobenzoate, a plausible route involves the selective chlorination of a 3-fluorobenzoic acid precursor. The fluorine atom and the carboxylic acid group both influence the position of the incoming chlorine atom during electrophilic aromatic substitution. While halogens are generally ortho-, para-directing and deactivating, the carboxylic acid group is a meta-director and strongly deactivating. vaia.com The interplay of these electronic effects must be carefully managed.

A documented laboratory-scale synthesis of the precursor, 2-chloro-3-fluorobenzoic acid, circumvents the challenges of direct electrophilic chlorination by employing a directed ortho-metalation (DoM) strategy. This method offers excellent regiochemical control.

Synthesis of 2-chloro-3-fluorobenzoic acid via Directed ortho-Metalation

| Starting Material | Reagents | Key Steps & Conditions | Product | Yield |

| 3-Fluorobenzoic acid | 1. sec-Butyllithium, TMEDA, THF, -90°C | 1. Ortho-lithiation directed by the carboxylic acid group. | 2-Chloro-3-fluorobenzoic acid | 93% |

| 2. Hexachloroethane (Cl source), THF | 2. Quenching the lithiated intermediate with an electrophilic chlorine source. | |||

| 3. Acidic work-up (conc. HCl) | 3. Protonation to yield the final acid. |

This approach demonstrates a powerful method for achieving specific halogenation patterns that might be difficult to obtain through classical electrophilic aromatic substitution due to conflicting directing group effects. The low temperature required for the lithiation step is crucial for maintaining the stability of the organolithium intermediate.

Multi-Step Synthesis Routes from Simpler Aromatic Compounds

The construction of this compound often begins with simpler, more readily available aromatic precursors. These multi-step routes employ a sequence of reactions to introduce the required functional groups—chlorine, fluorine, and the ethyl ester—in a controlled manner. The order of these reaction steps is critical to ensure the desired substitution pattern on the final product. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed carbonylation, Sonogashira, Suzuki-Miyaura)

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, palladium-catalyzed carbonylation represents a highly effective method for introducing the carboxylate group. This reaction typically involves the coupling of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand.

A relevant synthetic approach could start with 1-chloro-2-fluorobenzene (B165100). This precursor can undergo carbonylation to introduce the ester group at the 1-position. Research on related systems has shown that palladium catalysts can efficiently facilitate the carbonylation of aryl chlorides. sci-hub.se

Plausible Synthesis via Palladium-Catalyzed Carbonylation

| Substrate | Reagents | Catalyst System | Product |

| 1-Chloro-2-fluorobenzene | Carbon Monoxide (CO), Ethanol | Pd(OAc)₂, Phosphine (B1218219) Ligand (e.g., BuPAd₂) | This compound |

| Base (e.g., DBU) |

This method is attractive as it can directly install the ethyl ester functionality. The efficiency and selectivity of such reactions are highly dependent on the choice of the palladium precursor, the phosphine ligand, and the reaction conditions. sci-hub.se While other cross-coupling reactions like Suzuki-Miyaura are fundamental in organic synthesis for creating the core aromatic structure, for this specific target, methods that functionalize a pre-existing dihalogenated ring are often more direct.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing halogens, particularly fluorine. masterorganicchemistry.com Unlike electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. solubilityofthings.com For SNAr to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. masterorganicchemistry.com

A patented method for producing the precursor 2-fluoro-3-chlorobenzoic acid utilizes an SNAr reaction where a fluoride (B91410) ion displaces a chloride ion. google.com This is noteworthy because chlorine is typically a poorer leaving group than fluorine in SNAr reactions. However, the specific conditions of this synthesis enable this transformation.

Synthesis of 2-fluoro-3-chlorobenzoic acid via SNAr google.com

| Starting Material | Reagents | Key Steps & Conditions | Product |

| 2,3-Dichlorobenzoyl chloride | Fluorinating reagent (e.g., KF) | 1. Fluorine substitution reaction in an organic solvent with a phase-transfer catalyst. | 2-Fluoro-3-chlorobenzoic acid |

| 2. Concentration of the reaction solution. | |||

| 3. Hydrolysis under alkaline conditions. | |||

| 4. Acidification to precipitate the product. |

This "one-pot" method is highlighted for its high selectivity and simple operation, yielding a product with high purity (>99.5%). google.com The use of a phase-transfer catalyst is crucial for facilitating the reaction between the inorganic fluoride salt and the organic substrate.

Electrophilic Aromatic Substitution for Carboxylic Acid/Ester Formation

The direct introduction of a carboxylic acid or ester group onto an aromatic ring via electrophilic aromatic substitution is not a standard transformation. Instead, these functionalities are typically installed through other methods, such as the oxidation of an alkyl side-chain, carboxylation of an organometallic intermediate, or the aforementioned transition metal-catalyzed carbonylation.

A classic and versatile method involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide. wikipedia.org

Plausible Grignard Route to the Benzoic Acid Precursor

Grignard Formation: A dihalobenzene, such as 1-bromo-2-chloro-3-fluorobenzene, could be reacted with magnesium metal in an ether solvent like THF to form the corresponding Grignard reagent. Selective formation of the Grignard reagent at the more reactive carbon-bromine bond would be necessary.

Carboxylation: The resulting Grignard reagent is then treated with solid carbon dioxide (dry ice), followed by an acidic workup to produce 2-chloro-3-fluorobenzoic acid.

Once the 2-chloro-3-fluorobenzoic acid precursor is obtained by any of these multi-step routes, the final step is a straightforward esterification with ethanol, typically under acidic conditions (e.g., Fischer esterification with sulfuric acid as a catalyst) or using coupling agents, to yield the target compound, this compound. core.ac.uk

Novel Catalytic Systems and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on the development of novel catalytic systems and the adoption of green chemistry principles to improve efficiency, reduce waste, and enhance safety. nih.gov The synthesis of complex molecules like this compound benefits significantly from these advancements.

Key principles of green chemistry relevant to this synthesis include:

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. Palladium-catalyzed reactions, for example, require only small amounts of the metal complex. nih.gov

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Shorter Synthesis Routes: Reducing the number of synthetic steps can save energy, reduce solvent use, and decrease waste generation. sigmaaldrich.com

Safer Solvents: Replacing hazardous solvents with greener alternatives is a primary goal.

Homogeneous and Heterogeneous Catalysis Applications

Both homogeneous and heterogeneous catalysis play vital roles in the synthesis of fine chemicals.

Homogeneous Catalysis: The palladium-catalyzed carbonylation reactions discussed previously are prime examples of homogeneous catalysis, where the catalyst is in the same phase as the reactants. sci-hub.se These systems often exhibit high activity and selectivity due to well-defined active sites. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the expensive metal catalyst.

Heterogeneous Catalysis: There is a strong drive to develop heterogeneous catalysts for these transformations. google.com A heterogeneous catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. The main advantage is the ease of separation and recycling of the catalyst, which aligns with green chemistry principles. For the synthesis of halogenated benzoates, research is ongoing to immobilize catalytically active metals like palladium onto solid supports. This approach aims to combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

The development of robust and recyclable catalytic systems is a key area of research that promises to make the synthesis of this compound and related compounds more economically viable and environmentally sustainable.

Biocatalytic Transformations

Biocatalytic synthesis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. nih.govcapes.gov.br For the synthesis of this compound, the most relevant biocatalytic approach is enzymatic esterification, primarily utilizing lipases. nih.govresearchgate.net

Lipases are enzymes that, in their natural role, hydrolyze fats and oils. However, in non-aqueous or low-water environments, they can efficiently catalyze the reverse reaction: the esterification of a carboxylic acid with an alcohol. nih.gov The application of lipases for the synthesis of various aromatic esters has been well-documented, showcasing their potential for producing compounds like this compound. capes.gov.brscinito.ai

The enzymatic synthesis of this compound would involve the direct esterification of 2-chloro-3-fluorobenzoic acid with ethanol, catalyzed by a lipase. Key advantages of this method include:

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which is particularly beneficial when dealing with multifunctional molecules. nih.gov

Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption and the formation of byproducts that can occur at the higher temperatures of conventional esterification. nih.gov

Environmental Benefits: Biocatalysis avoids the use of harsh acidic or basic catalysts and hazardous solvents, contributing to a more environmentally friendly process. nih.govcapes.gov.br

Several factors influence the efficiency of lipase-catalyzed esterification, including the choice of lipase, the reaction medium, the molar ratio of substrates, and temperature. nih.govresearchgate.net Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov For instance, Novozym® 435, an immobilized lipase from Candida antarctica, has shown broad applicability in the synthesis of various esters, including those with branched chains. nih.gov

While specific studies on the biocatalytic synthesis of this compound are not extensively reported, the principles of enzymatic esterification of aromatic acids are well-established. The table below presents representative data from the literature for the enzymatic synthesis of similar aromatic esters, illustrating the potential reaction parameters and outcomes.

| Enzyme | Substrates | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| Immobilized Penicillium expansum Lipase | Arbutin and Vinyl vanillic acid | Tetrahydrofuran-isopropyl ether | 50 | 93 | frontiersin.org |

| Novozym® 435 | 2-methylhexanoic acid and 2-ethylhexanol | Solvent-free | 70 | 97 | nih.gov |

| Lipase TL IM from Thermomyces lanuginosus | Aromatic amines and acrylates | Methanol | 40 | >90 (for some substrates) | mdpi.com |

This table presents data for analogous reactions to illustrate the potential of biocatalytic methods. The specific conditions for this compound would require experimental optimization.

Challenges in the biocatalytic synthesis of this compound could include potential enzyme inhibition by the halogenated substrate or product, and achieving a high reaction rate. However, with the continuous development of robust and engineered enzymes, these hurdles are increasingly being overcome.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers substantial improvements over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward automation and scale-up. mdpi.comnih.gov

The synthesis of this compound via continuous flow would typically involve pumping solutions of the reactants, 2-chloro-3-fluorobenzoic acid and ethanol, along with a catalyst, through a heated reactor coil. The product stream would then be collected continuously.

Key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Reaction Rates and Yields: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling the use of higher temperatures and pressures to accelerate the reaction without significant decomposition, often leading to higher yields in shorter reaction times. nih.gov

Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Facilitated Multi-step Synthesis: Flow chemistry is well-suited for telescoping multiple reaction steps into a single, continuous process, reducing manual handling and purification steps. researchgate.net

While a specific continuous flow synthesis for this compound is not prominently detailed in the literature, the esterification of other aromatic acids has been successfully demonstrated in flow systems. For example, a continuous flow protocol for the α-alkylation of esters has been developed, showcasing the ability to handle sensitive intermediates like lithium enolates in a flow setup. researchgate.net Furthermore, the synthesis of flavonoid esters has shown superior results in flow compared to batch processes.

The table below illustrates typical parameters and outcomes for the continuous flow synthesis of related ester compounds, providing a basis for the potential design of a process for this compound.

| Reactants | Catalyst/Promoter | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

| Aromatic ester and vinylogous ester | Potassium tert-amyloxide | Not specified | 15 seconds | Not specified | 85 | nih.gov |

| Benzyl-protected xylopyranose and Ph3PCHCO2Et | DBU | Coiled-tube reactor | 40 minutes | 150 | 32 | nih.gov |

| Aromatic amines and acrylates | Lipase TL IM | Microreactor | 30 minutes | 40 | >90 (for some substrates) | mdpi.com |

This table presents data for analogous reactions to illustrate the potential of flow chemistry. The specific conditions for the synthesis of this compound would need to be determined empirically.

The implementation of flow chemistry for the synthesis of this compound could involve the use of a solid-supported acid catalyst packed into a column reactor, which would simplify product purification by eliminating the need to separate a homogeneous catalyst. The continuous nature of the process would also allow for in-line monitoring of the reaction progress, facilitating process optimization and ensuring consistent product quality.

Mechanistic Investigations of Ethyl 2 Chloro 3 Fluorobenzoate Reactivity

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The ester group in ethyl 2-chloro-3-fluorobenzoate is a primary site for nucleophilic attack. These reactions proceed through a characteristic addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.

The conversion of this compound to the corresponding amide, known as transamidation or amidification, involves the reaction with an amine. The mechanism is catalyzed by the amine itself or by the addition of a catalyst. The reaction proceeds through a nucleophilic attack of the amine on the ester carbonyl group. This forms a tetrahedral intermediate which then breaks down to yield the amide and ethanol (B145695). The reactivity of amides makes their direct reaction with nitrogen nucleophiles challenging; thus, the direct transamidation reaction often requires a catalyst to activate the amide moiety and drive the reaction to completion, as an equilibrium is typically established. mdpi.com

Table 1: General Conditions for Transamidation of Esters

| Catalyst Type | Reagents | Temperature (°C) | Solvent | General Observations |

| Metal Catalysts | Ti(NMe₂)₄, Sc(OTf)₃ | Low Temperatures | Nonpolar Solvents | Good yields and selectivities for N-aryl amides. mdpi.com |

| Fe(III) and Water | Amine, Water | Varies | --- | Reaction times vary with the amide used. mdpi.com |

| K₂S₂O₈ | Amine, Water | Varies | Aqueous Media | Can be performed under microwave or conventional heating. mdpi.com |

| H₂SO₄-SiO₂ | Amine | 70 | Solvent-free | Eco-friendly and low-cost catalytic system. mdpi.com |

Hydrolysis of this compound to 2-chloro-3-fluorobenzoic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid. The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Kinetic studies on the hydrolysis of substituted halobenzoates show that the rate is influenced by the nature and position of the halogen substituents. For instance, the presence of electron-withdrawing groups generally enhances the rate of hydrolysis. tubitak.gov.tr In a study on the hydrolysis of substituted isocoumarins, it was observed that compounds with halogen atoms on the benzene (B151609) ring exhibited faster hydrolysis rates due to their strong inductive electron-withdrawing effect. tubitak.gov.tr

Alcoholysis, the reaction with another alcohol, leads to a different ester in a process known as transesterification. This reaction is typically acid-catalyzed and is reversible.

The reaction of this compound with organometallic reagents like Grignard or organolithium reagents is a powerful method for carbon-carbon bond formation. These reactions typically lead to the formation of tertiary alcohols. The reaction proceeds via a double addition mechanism. masterorganicchemistry.com The first equivalent of the organometallic reagent adds to the ester carbonyl to form a ketone intermediate after the elimination of the ethoxide. This ketone is then immediately attacked by a second equivalent of the organometallic reagent to form the tertiary alcohol after an acidic workup. It is crucial to use at least two equivalents of the organometallic reagent to ensure the reaction goes to completion. masterorganicchemistry.com

Table 2: Predicted Products from the Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-chloro-3-fluorophenyl)ethan-1-one | 2-(2-chloro-3-fluorophenyl)propan-2-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(2-chloro-3-fluorophenyl)propan-1-one | 3-(2-chloro-3-fluorophenyl)pentan-3-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (2-chloro-3-fluorophenyl)(phenyl)methanone | (2-chloro-3-fluorophenyl)(diphenyl)methanol |

Aromatic Substitution Reactions on the Halogenated Ring

The halogenated benzene ring of this compound is susceptible to substitution reactions, with the regioselectivity and reactivity being influenced by the existing substituents.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In the case of this compound, the ester group can act as a directed metalation group (DMG). However, the presence of the ortho-chloro substituent and the meta-fluoro substituent introduces complexity. The carboxylate group, formed by in-situ hydrolysis or saponification, is a more powerful DMG than the ester.

Upon treatment with a strong base, such as a lithium dialkylamide, deprotonation is expected to occur at the position most activated by the directing group. For a 3-halobenzoic acid, metalation typically occurs at the 2-position, ortho to the carboxylic acid. nih.gov The stability of the resulting lithiated species is crucial, as elimination of lithium halide can lead to the formation of benzynes. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted haloaromatics. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic effects of the substituents on the ring.

For this compound, both chlorine and fluorine can potentially act as leaving groups. Generally, fluorine is a better leaving group in SNAr reactions than chlorine due to its higher electronegativity, which makes the ipso-carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing ester group, para to the fluorine and meta to the chlorine, will activate the ring towards nucleophilic attack. The relative reactivity of the halogens will also be influenced by the position of attack and the specific nucleophile used. Studies on the anilinolysis of activated nitroanisole derivatives have shown that the rate of substitution is enhanced by electron-withdrawing groups and that stronger nucleophiles lead to faster reactions. nih.gov

Electrophilic Aromatic Substitution (if applicable and regioselective)

Electrophilic Aromatic Substitution (EAS) on the this compound ring is generally considered unfavorable due to the cumulative deactivating effects of its substituents. The aromatic ring is substituted with three electron-withdrawing groups: a chloro group (-Cl), a fluoro group (-F), and an ethyl carboxylate group (-COOEt). Halogens are characterized as deactivating, ortho-, para-directors, while the ester functionality is a deactivating, meta-director. rsc.orgmdpi.com

The directing effects of the substituents are in conflict:

The ethyl carboxylate group at position C1 directs incoming electrophiles to the C5 position (meta).

The chloro group at position C2 directs incoming electrophiles to the C4 (ortho) and C6 (para) positions.

The fluoro group at position C3 directs incoming electrophiles to the C5 (ortho) and C4 (ortho) positions.

All three groups withdraw electron density from the benzene ring, rendering it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene. mdpi.comnih.gov The strong deactivation makes typical EAS reactions, such as nitration or Friedel-Crafts alkylation, highly unlikely to proceed under standard conditions. Should a reaction be forced under harsh conditions, a mixture of products would be expected due to the conflicting directing effects, with potential substitution at C4, C5, and C6. The significant energy barrier to disrupt the aromaticity of such an electron-poor system makes EAS an impractical synthetic route for this compound.

Carbon-Halogen Bond Activation and Cross-Coupling Reaction Mechanisms

The primary mode of reactivity for this compound involves the activation of its carbon-halogen bonds, making it a valuable substrate in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization.

Oxidative Addition/Reductive Elimination Mechanisms

The most common pathway for the functionalization of this compound is the palladium-catalyzed cross-coupling reaction, which proceeds via a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki or Stille couplings) or amine association (for Buchwald-Hartwig amination), and reductive elimination. uwindsor.cawikipedia.org

The key step for selectivity is the initial oxidative addition , where the low-valent palladium(0) catalyst inserts into a carbon-halogen bond. The C-Cl bond (bond dissociation energy ~397 kJ/mol) is significantly weaker and more polarizable than the C-F bond (~552 kJ/mol). Consequently, palladium catalysts will selectively activate the C-Cl bond over the much stronger C-F bond under typical cross-coupling conditions. rsc.orgnih.gov

The general catalytic cycle can be illustrated by the Suzuki coupling:

Oxidative Addition : A Pd(0) complex, typically stabilized by phosphine (B1218219) ligands, selectively inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organopalladium(II) complex reacts with a boronic acid (or its boronate salt) in the presence of a base. The organic group from the boron reagent replaces the chloride on the palladium center.

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

This selective C-Cl bond activation allows for the synthesis of a wide range of 2-substituted-3-fluorobenzoate derivatives, leaving the C-F bond intact for potential subsequent transformations under more forcing conditions. nih.govresearchgate.net

Ligand Design and Its Influence on Catalytic Cycles

The success of cross-coupling reactions involving relatively unreactive aryl chlorides like this compound is highly dependent on the choice of ligand. uwindsor.ca The deactivating nature of the substituents on the ring makes the C-Cl bond less susceptible to oxidative addition. To overcome this, ligands that are both bulky and electron-rich are required.

Bulky, electron-rich monophosphine ligands , such as the dialkylbiarylphosphines (e.g., XPhos, SPhos) developed by the Buchwald group, are particularly effective. organic-chemistry.orgtcichemicals.com

Electronic Effect : The electron-donating nature of these ligands increases the electron density on the palladium(0) center, making it a better nucleophile and promoting its insertion into the C-Cl bond.

Steric Effect : The steric bulk of the ligands facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The bulkiness destabilizes the Pd(II) intermediate, promoting the expulsion of the final product and regeneration of the active Pd(0) catalyst.

The development of these advanced ligands has enabled the efficient coupling of a wide array of nucleophiles (amines, boronic acids, etc.) with challenging aryl chloride substrates at lower catalyst loadings and under milder conditions. organic-chemistry.orgtcichemicals.com

| Ligand Family | Key Features | Impact on Catalysis |

| Dialkylbiarylphosphines (e.g., XPhos) | Bulky and electron-rich | Promotes oxidative addition of aryl chlorides; accelerates reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form very stable palladium complexes; effective for activating C-Cl bonds. |

| Ferrocenylphosphines (e.g., dppf) | Bidentate, robust scaffold | Provides thermal stability; effective in a range of cross-coupling reactions. wikipedia.org |

Radical Pathways in Halogen Activation

While the dominant mechanism for palladium-catalyzed cross-coupling is the oxidative addition/reductive elimination pathway, radical pathways for C-Cl bond activation are also known, particularly under different catalytic systems. For instance, nickel/photoredox catalysis can generate alkyl radicals that couple with aryl halides via a radical-mediated cycle. nih.gov Other methods, such as those employing triplet carbenes under visible light, can also activate C-Cl bonds through radical processes. nih.gov However, for the specific substrate this compound in the context of standard palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, the ionic oxidative addition mechanism is the accepted and operative pathway. There is little evidence to suggest a significant contribution from radical pathways under these conventional thermal conditions.

Influence of Steric and Electronic Effects of Chloro and Fluoro Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects from its substituents.

Electronic Effects : Both the chloro and fluoro substituents are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I effect). The ethyl carboxylate group is also strongly deactivating through both inductive and resonance effects (-I, -M). This cumulative withdrawal of electron density makes the aromatic ring electron-deficient. This deactivation hinders electrophilic attack but makes the aryl halide more susceptible to oxidative addition by an electron-rich, low-valent metal catalyst like Pd(0). The C-F bond is significantly stronger and less polarizable than the C-Cl bond, making it far less reactive in nucleophilic substitution or oxidative addition reactions. springernature.com

Steric Effects : The chloro substituent at the C2 position, ortho to the ethyl carboxylate group, creates significant steric hindrance around the C-Cl bond and the ester functionality. This steric crowding can influence the rate of reaction by impeding the approach of a bulky catalyst complex to the C-Cl bond for oxidative addition. Ligands with carefully designed steric profiles are often necessary to overcome this hindrance and achieve efficient catalysis.

Hammett-Type Analysis and QSAR (Quantitative Structure-Activity Relationship) for Reactivity (not biological activity)

A Hammett-type analysis provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant of the unsubstituted parent compound (k₀) through substituent constants (σ) and a reaction constant (ρ). pharmacy180.comwalisongo.ac.id

The substituent constants (σ) quantify the electronic effect of a substituent at the meta or para position. Positive σ values indicate an electron-withdrawing group, while negative values indicate an electron-donating group.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -F | +0.34 | +0.06 | Inductively withdrawing, resonance donating |

| -Cl | +0.37 | +0.23 | Inductively withdrawing, weakly resonance donating |

| -COOEt | +0.37 | +0.45 | Inductively and resonance withdrawing |

Data sourced from standard physical organic chemistry tables.

For this compound, a direct application of the standard Hammett equation is complex because:

The ring is multi-substituted.

One substituent (-Cl) is ortho to the reaction center (the ester group, if considering hydrolysis) or the primary site of C-X activation. The standard Hammett equation does not account for ortho effects, which include a significant steric component. libretexts.org

Despite these limitations, the σ values are instructive. All relevant constants are positive, confirming the strong electron-withdrawing nature of all three substituents. This high degree of electron deficiency significantly impacts reactivity:

It strongly disfavors reactions that involve the formation of a positive charge on the ring, such as electrophilic aromatic substitution.

It facilitates reactions where the aromatic ring acts as an electrophile, such as the oxidative addition step in cross-coupling, by making the carbon atom of the C-Cl bond more electrophilic and susceptible to attack by the nucleophilic Pd(0) catalyst.

A full Quantitative Structure-Activity Relationship (QSAR) for the reactivity of this specific molecule would require a more sophisticated model, such as one incorporating field effects, resonance effects, and steric parameters (e.g., Taft or Charton parameters) to properly account for the ortho substituent and the complex electronic landscape of the ring.

Ortho Effect Considerations in Substituted Benzoates

The reactivity of esters derived from substituted benzoic acids is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, the presence of a chlorine atom at the ortho position relative to the ester functional group introduces significant mechanistic considerations, primarily revolving around the "ortho effect." This effect is a well-documented phenomenon in organic chemistry where a substituent at the 2-position of a benzoic acid or its derivative exerts an influence on reactivity that is often greater than, and sometimes qualitatively different from, what would be predicted based on its electronic properties alone. epa.govresearchgate.netresearchgate.netrsc.org

The classical understanding of the ortho effect posits that steric hindrance between the ortho substituent and the carboxyl or ester group forces the latter to twist out of the plane of the benzene ring. epa.govuni.lu This disruption of coplanarity inhibits the resonance interaction between the carbonyl group's π-system and the aromatic ring. For the corresponding benzoic acid, this leads to an increase in acidity because the resonance stabilization of the neutral acid molecule is diminished, while the carboxylate anion, where resonance is primarily localized between the two oxygen atoms, is less affected. epa.govresearchgate.net Consequently, ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, irrespective of the electronic nature of the substituent. rsc.org

In the context of this compound, the ortho-chloro substituent is expected to exert a pronounced steric effect. This steric hindrance will influence the transition state of reactions involving the ester group, such as alkaline hydrolysis. The rate of alkaline hydrolysis of ethyl benzoates is sensitive to both electronic and steric factors. Electron-withdrawing groups typically accelerate this reaction by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. pearson.com The chlorine atom at the ortho position is electron-withdrawing via the inductive effect, which would be expected to enhance reactivity. However, its steric bulk can hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction.

The interplay of these electronic and steric effects is complex. The meta-fluoro substituent also contributes to the electronic environment of the molecule. Fluorine is a highly electronegative atom and thus strongly electron-withdrawing through the inductive effect. This effect, transmitted through the sigma bonds, will further increase the electrophilicity of the carbonyl carbon in this compound, likely contributing to an enhanced rate of hydrolysis. Unlike the ortho substituent, the meta substituent does not exert a significant primary steric effect on the ester group.

To quantitatively assess the combined impact of these substituents, linear free-energy relationships such as the Taft equation are often employed. The Taft equation separates the polar (inductive and resonance) and steric effects of a substituent, providing a more nuanced understanding of its influence on reaction rates. pearson.com

The following table presents the pKa values for benzoic acid and some relevant substituted analogues to illustrate these electronic effects.

| Compound Name | Substituent(s) | pKa |

| Benzoic acid | H | 4.20 |

| 2-Chlorobenzoic acid | 2-Cl | 2.92 |

| 3-Chlorobenzoic acid | 3-Cl | 3.82 |

| 4-Chlorobenzoic acid | 4-Cl | 3.98 |

| 2-Fluorobenzoic acid | 2-F | 3.27 |

| 3-Fluorobenzoic acid | 3-F | 3.86 |

| 4-Fluorobenzoic acid | 4-F | 4.14 |

Data sourced from various chemical data compilations and are approximate values.

For the hydrolysis of this compound, the steric hindrance from the ortho-chloro group will likely be a dominant factor. While the combined inductive effects of the chloro and fluoro substituents will activate the carbonyl group towards nucleophilic attack, the steric shielding of the reaction center may counteract this electronic activation. The net effect on the reaction rate will be a balance of these opposing influences. Without direct experimental data for the hydrolysis of this compound, a precise prediction of its reactivity relative to other substituted benzoates is challenging. However, based on the principles of the ortho effect, it is anticipated that its reactivity will be significantly modulated by the steric presence of the ortho-chloro group.

Derivatization and Advanced Functionalization of Ethyl 2 Chloro 3 Fluorobenzoate

Transformations of the Ester Group

The ester functional group in ethyl 2-chloro-3-fluorobenzoate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as alcohols, aldehydes, amides, and hydrazides.

The reduction of the ester group in this compound can yield the corresponding primary alcohol, (2-chloro-3-fluorophenyl)methanol, or the aldehyde, 2-chloro-3-fluorobenzaldehyde. The choice of reducing agent and reaction conditions determines the outcome of the reaction.

For the selective reduction to the primary alcohol, a classic method is the Bouveault-Blanc reduction . alfa-chemistry.comwikipedia.org This reaction utilizes metallic sodium in the presence of an alcohol, typically absolute ethanol (B145695). wikipedia.org The mechanism involves the transfer of electrons from sodium to the ester's carbonyl group, leading to the formation of a radical anion. alfa-chemistry.com Subsequent steps involving protonation from the alcohol solvent lead to the primary alcohol. alfa-chemistry.comwikipedia.org While this method has been largely superseded in laboratory settings by metal hydride reagents like lithium aluminum hydride (LiAlH₄), it remains relevant for industrial-scale reductions due to its cost-effectiveness. alfa-chemistry.com

Modern alternatives for the reduction of esters to primary alcohols include the use of strong reducing agents like LiAlH₄. For the partial reduction to an aldehyde, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common and effective method.

| Reduction Method | Reducing Agent(s) | Product | Key Features |

| Bouveault-Blanc Reduction | Sodium, Ethanol | Primary Alcohol | Cost-effective for large scale; requires anhydrous conditions. alfa-chemistry.comwikipedia.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High-yielding laboratory method. |

| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Requires low temperatures to prevent over-reduction to the alcohol. |

The ester group of this compound can be readily converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These reactions, known as aminolysis and hydrazinolysis, are fundamental transformations in organic synthesis.

The formation of an amide involves the reaction of the ester with a primary or secondary amine, often with heating or under catalytic conditions. The reaction can be driven to completion by removing the ethanol byproduct. This transformation is valuable for introducing nitrogen-containing functionalities into the molecule.

Hydrazide formation is achieved by reacting the ester with hydrazine hydrate, typically in an alcoholic solvent. The resulting 2-chloro-3-fluorobenzohydrazide is a useful intermediate for the synthesis of various heterocyclic compounds.

| Reaction | Reagent | Product |

| Amidation | Primary or Secondary Amine (R¹R²NH) | N-substituted-2-chloro-3-fluorobenzamide |

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | 2-chloro-3-fluorobenzohydrazide |

The primary alcohol, (2-chloro-3-fluorophenyl)methanol, obtained from the reduction of this compound, can undergo further functionalization through etherification or silylation of its hydroxyl group. These reactions are important for protecting the hydroxyl group or for introducing specific alkyl or silyl (B83357) moieties.

Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a base, such as sodium hydride, to form an alkoxide, which then reacts with an alkyl halide to form the ether.

Silylation of the hydroxyl group to form a silyl ether is a common protecting group strategy. This is typically accomplished by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a base like imidazole (B134444) or triethylamine.

| Transformation | Typical Reagents | Product Class |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl ether |

| Silylation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl ether |

Functionalization at Halogenated Aromatic Positions

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound opens up possibilities for selective functionalization, particularly through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds allows for regioselective modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. researchgate.net In the case of this compound, the C-Cl bond is significantly more reactive than the C-F bond in these transformations, allowing for selective reactions at the 2-position.

C-C Bond Formation: Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-based substituents. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biphenyl (B1667301) derivative.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl chloride with an amine. uwindsor.ca This reaction is typically carried out using a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. uwindsor.camit.edu

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of C-O bonds by reacting the aryl chloride with an alcohol or a phenol (B47542) in the presence of a palladium catalyst. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | C-C |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N uwindsor.ca |

| Buchwald-Hartwig Etherification | Alcohol/Phenol | Pd catalyst, Ligand, Base | C-O nih.gov |

Direct arylation and alkylation reactions involve the functionalization of a C-H bond, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the most likely position for direct functionalization would be the C-H bond at the 6-position, which is ortho to the ester group.

Regioselective Introduction of Functional Groups (e.g., nitrile, sulfonyl, nitro)

The presence of chloro, fluoro, and ester functionalities on the benzene (B151609) ring of this compound dictates the regioselectivity of further substitutions. The interplay of the directing effects of these groups is crucial for predicting and achieving the desired substitution pattern.

Nitrile Group (CN) Introduction:

The introduction of a nitrile group onto the aromatic ring can be achieved through various methods, most notably via a Sandmeyer-type reaction from a corresponding amino-substituted precursor. This multi-step process typically involves the initial nitration of the benzene ring, followed by reduction of the nitro group to an amine, diazotization, and subsequent displacement with a cyanide salt.

Nitration: Introduction of a nitro group onto the aromatic ring.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Formation of a diazonium salt from the amino group.

Cyanation: Displacement of the diazonium group with a nitrile group using a copper catalyst. nih.gov

| Step | Reagents and Conditions | Product |

| 1. Nitration | HNO₃/H₂SO₄ | Ethyl 2-chloro-3-fluoro-x-nitrobenzoate |

| 2. Reduction | Fe/HCl or SnCl₂/HCl | Ethyl x-amino-2-chloro-3-fluorobenzoate |

| 3. Diazotization | NaNO₂/HCl | Ethyl 2-chloro-3-fluoro-x-diazoniumbenzoate chloride |

| 4. Cyanation | CuCN | Ethyl 2-chloro-3-fluoro-x-cyanobenzoate |

Sulfonyl Group (SO₂R) Introduction:

The direct sulfonylation of this compound can be challenging. A common method for introducing a sulfonyl group is through the reaction of an organometallic reagent with sulfur dioxide, followed by oxidation. Alternatively, nucleophilic aromatic substitution (SNAr) of a suitable precursor with a sulfinate salt can be employed. Given the electron-deficient nature of the ring, an SNAr approach is a viable strategy, particularly if an activating group is present.

Nitro Group (NO₂) Introduction:

The nitration of halogenated benzoic acids and their esters is a well-established reaction. The regioselectivity is governed by the combined directing effects of the existing substituents. For this compound, the ester group is a meta-director, while the chloro and fluoro groups are ortho, para-directors. The strong electron-withdrawing nature of all substituents deactivates the ring towards electrophilic aromatic substitution.

Nitration of similar 2-chlorobenzoic acid derivatives often results in a mixture of isomers. For instance, the nitration of 2-chlorobenzoic acid can yield both 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. derpharmachemica.com The precise outcome for this compound would depend on the specific reaction conditions, including the nitrating agent and temperature. A mixture of nitric and sulfuric acids is commonly used for such transformations. derpharmachemica.comorganic-chemistry.org The separation of the resulting regioisomers can be achieved by chromatographic or crystallization techniques. google.com

| Reactant | Nitrating Agent | Potential Products |

| This compound | HNO₃/H₂SO₄ | Ethyl 2-chloro-3-fluoro-5-nitrobenzoate, Ethyl 2-chloro-3-fluoro-6-nitrobenzoate |

Synthesis of Polyfunctionalized Aromatic Scaffolds

The functionalized derivatives of this compound serve as valuable intermediates in the synthesis of more complex molecules, including polyfunctionalized aromatic scaffolds.

Annulation reactions, which involve the formation of a new ring fused to the existing aromatic ring, are a powerful tool for constructing complex heterocyclic and polycyclic aromatic systems. Functionalized benzoates can undergo various cyclization reactions to form fused heterocycles. researchgate.netbohrium.comrsc.org

For example, an amino-substituted derivative of this compound could be a precursor for the synthesis of fused nitrogen-containing heterocycles. Similarly, a derivative containing a hydroxyl or thiol group could be used to construct fused oxygen or sulfur-containing rings, respectively. The specific type of annulated system formed would depend on the nature of the functional group and the reaction partner.

A general strategy involves the introduction of a side chain containing a suitable functional group that can undergo an intramolecular cyclization. For instance, a derivative with an ortho-amino and ester group can be a precursor for the synthesis of quinazolinone systems.

The strategic introduction of functional groups onto the this compound core allows for the preparation of a wide array of multi-substituted aromatic intermediates. The order of reactions is critical to ensure the desired regioselectivity. libretexts.orgyoutube.com

By combining the functionalization reactions described above with other transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a diverse range of polysubstituted aromatic compounds can be accessed. For example, a bromo- or iodo-substituted derivative of this compound could undergo a Suzuki coupling to introduce a new carbon-carbon bond, leading to a more complex aromatic scaffold.

The synthesis of these multi-substituted intermediates is crucial for the development of new materials, agrochemicals, and pharmaceuticals, where the precise arrangement of functional groups on an aromatic core is often essential for their desired properties and activity.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Chloro 3 Fluorobenzoate and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. For ethyl 2-chloro-3-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift and Coupling Constant Analysis

The NMR spectra of this compound can be predicted based on established chemical shift ranges and the electronic effects of its substituents (chloro, fluoro, and ethyl ester groups).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three aromatic protons.

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the electron-withdrawing oxygen, placing their signal downfield, predicted around 4.4 ppm. The methyl protons will be further upfield, expected around 1.4 ppm.

Aromatic Region: The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) will appear in the aromatic region (typically 7.0-8.0 ppm). Their precise shifts and multiplicities are dictated by the electronic effects and coupling interactions. H-6, being ortho to the electron-withdrawing carbonyl group, is expected to be the most downfield. The fluorine and chlorine substituents will also influence the chemical shifts. The coupling between these protons (³JHH) is typically in the range of 7-8 Hz. Furthermore, long-range couplings to the fluorine atom (JHF) will introduce additional splitting.

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around 62 ppm, and the methyl carbon (-CH₃) around 14 ppm. rsc.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) signal will appear significantly downfield, typically in the 164-166 ppm region. rsc.org

Aromatic Carbons: The six aromatic carbons will have shifts between approximately 115 and 140 ppm. The carbons directly bonded to the electronegative halogen atoms (C-2 and C-3) will be significantly affected. The C-F bond will result in a large C-F coupling constant (¹JCF, typically >240 Hz). The chemical shifts of the aromatic carbons are influenced by the combined inductive and resonance effects of the chloro, fluoro, and ester substituents. For example, in ethylbenzene (B125841), the aromatic carbons appear between 125-145 ppm. docbrown.info In chlorobenzene, the carbon attached to chlorine is at 134.3 ppm, while other ring carbons are between 126-130 ppm. nih.gov

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment.

Chemical Shift: For an aromatic fluorine, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. The exact shift for the fluorine at the C-3 position would be influenced by the ortho-chloro and ortho-ester groups. In a study of 2-fluorobenzoic acid, a significant release of free fluoride (B91410) (-122 ppm) was observed during metabolism, but the signal for the fluorine on the ring provides a key identifier. acs.org

Coupling Constants: The ¹⁹F nucleus will couple with the adjacent aromatic protons. The three-bond coupling (³JHF) to H-4 is typically around 8-10 Hz, while the four-bond coupling (⁴JHF) to H-5 would be smaller, around 4-6 Hz.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | |||

| -CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7.2 |

| -OCH₂- | ~4.4 | Quartet (q) | ³JHH ≈ 7.2 |

| Aromatic H | 7.2 - 8.0 | Multiplets (m) | ³JHH ≈ 7-8; ³JHF, ⁴JHF ≈ 2-10 |

| ¹³C | |||

| -CH₃ | ~14 | - | - |

| -OCH₂- | ~62 | - | - |

| Aromatic CH | 115 - 135 | Doublets (due to C-F coupling) | JCF will vary with distance |

| C-CO | ~130 | - | - |

| C-Cl | ~133 | Doublet | ²JCF ≈ 20-30 |

| C-F | ~160 | Doublet | ¹JCF > 240 |

| C=O | ~165 | - | - |

| ¹⁹F | |||

| C-F | -110 to -130 | Multiplet (m) | ³JHF, ⁴JHF, ⁵JHF |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the methylene and methyl protons of the ethyl group. In the aromatic region, COSY would show correlations between adjacent protons (H-4, H-5, and H-6), helping to trace the connectivity around the ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is invaluable for identifying quaternary carbons, which have no attached protons. For instance, the protons of the ethyl group (-OCH₂-) would show a correlation to the carbonyl carbon (C=O). The aromatic proton H-4 would show correlations to the halogen-substituted carbons C-2 and C-3. The aromatic proton H-6 would show correlations to the carbonyl carbon and C-2. These long-range correlations are essential for confirming the substitution pattern of the aromatic ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. A NOESY spectrum could show a correlation between the methylene protons of the ethyl group and the aromatic proton at the C-6 position, providing information about the preferred conformation of the ester group relative to the aromatic ring.

Solid-State NMR for Polymorphic Forms (if applicable)

While no specific studies on the polymorphic forms of this compound are available, halogenated organic molecules often exhibit polymorphism—the ability to exist in multiple crystalline forms. Solid-state NMR (SSNMR) is a powerful technique for identifying and characterizing these different forms. rsc.orgrsc.org

In the solid state, molecules are in fixed orientations, so the anisotropic (orientation-dependent) interactions that are averaged out in solution become apparent. rsc.org This results in broad spectral lines, which can be narrowed by techniques like Magic Angle Spinning (MAS). The resulting chemical shifts are highly sensitive to the local environment, including molecular conformation and intermolecular interactions like crystal packing and halogen bonding. scholarsresearchlibrary.com

If this compound were to exist in different polymorphic forms, each form would likely produce a distinct SSNMR spectrum. Differences in the ¹³C and ¹⁹F chemical shifts would reflect the unique crystallographic environment of the atoms in each polymorph. This sensitivity allows SSNMR to be a definitive tool for characterizing crystalline phases and studying phase transitions. scholarsresearchlibrary.com

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Characteristic Vibrational Mode Assignment (Carbonyl, C-X, Aromatic Ring)

The vibrational spectrum of this compound can be interpreted by assigning characteristic bands to specific functional groups. This assignment is often supported by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies. smsjournals.commdpi.com

Carbonyl (C=O) Stretch: The most intense and characteristic band in the IR spectrum is expected to be the C=O stretching vibration of the ester group. For aromatic esters, this band typically appears in the range of 1715-1740 cm⁻¹. researchgate.net The presence of electronegative substituents on the ring can shift this frequency.

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations on the ring are found above 3000 cm⁻¹. researchgate.net

Carbon-Halogen (C-X) Stretches: The C-Cl stretching vibration is expected to appear in the 700-800 cm⁻¹ region. The C-F stretching vibration is typically found in a higher frequency range, from 1000 to 1350 cm⁻¹, and is often strong in the IR spectrum.

Ethyl Group Vibrations: The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties are expected in the 2850-3000 cm⁻¹ range. C-O stretching vibrations associated with the ester group will appear in the 1100-1300 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1150 - 1300 | Strong |

| C-O Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Conformation-Sensitive Vibrational Analysis

The flexibility of the ethyl ester group allows for the existence of different conformers, primarily due to rotation around the C(aryl)-C(carbonyl) and O-CH₂ bonds. These different spatial arrangements can sometimes be distinguished using vibrational spectroscopy, as certain vibrational modes are sensitive to molecular conformation. researchgate.net

Studies on related molecules like ethylbenzene have shown that different conformers can coexist in liquid or amorphous states, while often only a single conformer is present in the crystalline state. smsjournals.com The subtle energy differences between conformers can lead to the appearance of distinct bands in the IR or Raman spectra, particularly in the lower frequency "fingerprint" region (<1000 cm⁻¹). By comparing experimental spectra recorded under different conditions (e.g., liquid vs. crystal) with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation and gain insight into the conformational dynamics of the molecule. researchgate.net For this compound, the orientation of the ester group relative to the substituted ring would be the primary conformational variable to investigate.

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₈ClFO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

The theoretical exact mass of this compound is 202.0197 Da. An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, confirming the elemental formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₈ClFO₂ |

| Theoretical Exact Mass | 202.0197 Da |

| Expected Adducts | [M+H]⁺, [M+Na]⁺ |

Note: This table represents predicted data as specific experimental results for this compound were not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The primary fragmentation of ethyl esters often involves the loss of the ethoxy group (-OCH₂CH₃) or the neutral loss of ethylene (B1197577) (CH₂=CH₂). For this compound, the following fragmentation pathways are plausible:

Loss of the ethoxy radical: The molecular ion ([M]⁺˙) could lose an ethoxy radical (·OCH₂CH₃, 45 Da) to form a stable acylium ion.

Loss of ethylene: A McLafferty rearrangement could lead to the loss of a neutral ethylene molecule (28 Da), resulting in the formation of the 2-chloro-3-fluorobenzoic acid radical cation.

Loss of chlorine or fluorine: Cleavage of the carbon-halogen bond could result in the loss of a chlorine radical (·Cl, 35 Da) or a fluorine radical (·F, 19 Da).

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

| 202.0 | [M - OCH₂CH₃]⁺ | ·OCH₂CH₃ | 157.0 |

| 202.0 | [M - CH₂CH₂]⁺˙ | CH₂CH₂ | 174.0 |

| 202.0 | [M - Cl]⁺ | ·Cl | 167.0 |

| 157.0 | [M - OCH₂CH₃ - CO]⁺ | CO | 129.0 |

Note: This table is based on predicted fragmentation patterns from analogous compounds and requires experimental verification.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related structures, such as substituted benzoic acids, can provide insights into its likely solid-state architecture. ucl.ac.ukacs.org

Bond Lengths, Bond Angles, and Torsion Angle Analysis

The molecular geometry of this compound will be dictated by the spatial arrangement of its substituent groups on the benzene ring. The ester group's planarity and the steric and electronic effects of the chlorine and fluorine atoms will influence the bond lengths and angles. For instance, the C-Cl and C-F bond lengths are expected to be within the typical ranges for aryl halides. The torsion angle between the plane of the benzene ring and the ester group will be a key conformational feature.

Table 3: Predicted Bond Lengths and Angles for this compound (based on analogs)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.20 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-C-Cl Bond Angle | ~120° |

| C-C-F Bond Angle | ~119° |